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Seviteronel Dosing Regimens and Cycle Length

Patient
Population

Recommended
Phase 2 Dose

Cycle
Length

Dosing
Schedule

Key Clinical
Endpoints for
Duration

Citation

Women with
advanced ER+

or TNBC

450 mg Once
Daily (QD)

28-day
continuous

cycles

Oral, once
daily

CBR16 (Clinical Benefit
Rate at 16 weeks) for

TNBC; CBR24 (at 24
weeks) for ER+

[1]

Men with
advanced

CRPC

600 mg Once
Daily (QD)

28-day
continuous

cycles

Oral, once
daily

Treatment continued
until disease

progression,
unacceptable toxicity,

or withdrawal of
consent

[2]

Patient Population
Dose
Tested

Median
Treatment
Duration

Reason for Treatment
Cessation

Citation

Men with mCRPC

(post-Enzalutamide)

600 mg &

750 mg QD

2.1 months

(Range: 0.5-5.6)

Limited tolerability and lack

of significant clinical

[3]
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Treatment
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Reason for Treatment
Cessation

Citation

response

Experimental Protocol and Methodology

The dosing regimens were established in phase 1 and 2 clinical trials. Here is a summary of the core

methodology from these studies [1] [3]:

Study Design: The trials were open-label studies in patients with documented locally advanced or

metastatic disease.
Dosing: Seviteronel was administered orally in 28-day continuous dosing cycles.

Dose Determination: The 450 mg QD dose for women and 600 mg QD for men were established as
the Recommended Phase 2 Doses (RP2D) after dose-escalation phases identified dose-limiting

toxicities (DLTs) at higher doses (750 mg QD).
Treatment Duration: Patients remained on treatment until they were no longer receiving clinical

benefit, experienced an adverse event that precluded further participation, or withdrew consent.
Clinical benefit was assessed using standard oncology response criteria (e.g., RECIST 1.1).

Concomitant Medication: In later studies, seviteronel was co-administered with 0.5 mg of
dexamethasone once daily to improve tolerability [2].

Clinical Trial Workflow

The following diagram illustrates the dose-determination and treatment workflow from the key clinical trials.
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Patient Enrollment
(Locally Advanced/Metastatic Cancer)

Cohort 1:
750 mg QD

Dose-Limiting Toxicity (DLT)
Observed?

  Assess for DLTs

Cohort 2:
600 mg QD

Cohort 3:
450 mg QD

Establish RP2D
(Recommended Phase 2 Dose)

  Yes   Yes

  No

28-Day Treatment Cycles
Until Progression/Intolerance

Treatment Discontinuation

  Disease Progression
  Unacceptable Toxicity
  Withdrawal of Consent
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Treatment Discontinuation
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Dose Escalation and Treatment Workflow

Key Considerations for Researchers

Sex-Based Dosing: The established RP2D differs by patient sex (450 mg for women, 600 mg for

men), a decision informed by population pharmacokinetic analyses that identified body weight and
sex as significant covariates on drug clearance [2].

Tolerability Challenges: Clinical trials, particularly in men with prostate cancer, reported limited
tolerability at higher doses (600 mg and 750 mg QD), with neurological adverse events being a

concern. This underscores the importance of the established RP2D and the potential need for
supportive care [1] [3].

Dexamethasone Coadministration: Subsequent studies included daily low-dose dexamethasone to
improve the safety and tolerability profile of seviteronel without requiring a dose reduction [2].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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